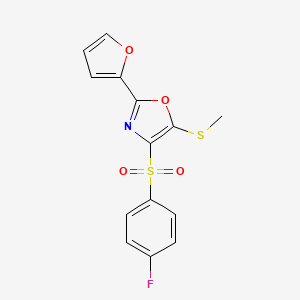![molecular formula C26H28FN3O4 B12135877 1'-[3-(dimethylamino)propyl]-1-ethyl-3'-[(3-fluoro-4-methylphenyl)carbonyl]-4'-hydroxyspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12135877.png)
1'-[3-(dimethylamino)propyl]-1-ethyl-3'-[(3-fluoro-4-methylphenyl)carbonyl]-4'-hydroxyspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-[3-(Dimethylamino)propyl]-1-ethyl-3’-(3-fluoro-4-methylbenzoyl)-4’-hydroxy-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.
Métodos De Preparación
The synthesis of 1’-[3-(dimethylamino)propyl]-1-ethyl-3’-(3-fluoro-4-methylbenzoyl)-4’-hydroxy-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. The synthetic route typically includes:
Formation of the Spirocyclic Core: This step involves the cyclization of an indole derivative with a pyrrole derivative under acidic or basic conditions.
Introduction of Functional Groups: The dimethylamino group is introduced via nucleophilic substitution, while the fluoro and methyl groups are added through electrophilic aromatic substitution reactions.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often requiring specific catalysts and reaction conditions to achieve high yields and purity.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure scalability, cost-effectiveness, and environmental sustainability.
Análisis De Reacciones Químicas
1’-[3-(Dimethylamino)propyl]-1-ethyl-3’-(3-fluoro-4-methylbenzoyl)-4’-hydroxy-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of new derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new spirocyclic structures.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include various substituted spirocyclic compounds with potential biological activity.
Aplicaciones Científicas De Investigación
1’-[3-(Dimethylamino)propyl]-1-ethyl-3’-(3-fluoro-4-methylbenzoyl)-4’-hydroxy-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new spirocyclic compounds with unique properties.
Biology: It is studied for its potential biological activity, including its interactions with various biomolecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, such as its ability to modulate specific molecular targets involved in disease pathways.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 1’-[3-(dimethylamino)propyl]-1-ethyl-3’-(3-fluoro-4-methylbenzoyl)-4’-hydroxy-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1’-[3-(Dimethylamino)propyl]-1-ethyl-3’-(3-fluoro-4-methylbenzoyl)-4’-hydroxy-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione can be compared with other similar compounds, such as:
1-[3-(Dimethylamino)propyl]-3-ethylurea: This compound is used in the preparation of cabergoline, a dopamine receptor agonist used to treat Parkinson’s disease.
3-(Dimethylamino)-1-propylamine: This compound is widely used to functionalize various pharmacologically active compounds and in the preparation of surfactants with biological activity against bacteria and fungi.
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride: This compound is used in the preparation of biosensors, molecular beacons for DNA research, and calcium sensors.
Propiedades
Fórmula molecular |
C26H28FN3O4 |
|---|---|
Peso molecular |
465.5 g/mol |
Nombre IUPAC |
(4'E)-1'-[3-(dimethylamino)propyl]-1-ethyl-4'-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]spiro[indole-3,5'-pyrrolidine]-2,2',3'-trione |
InChI |
InChI=1S/C26H28FN3O4/c1-5-29-20-10-7-6-9-18(20)26(25(29)34)21(22(31)17-12-11-16(2)19(27)15-17)23(32)24(33)30(26)14-8-13-28(3)4/h6-7,9-12,15,31H,5,8,13-14H2,1-4H3/b22-21- |
Clave InChI |
FWQPDNVXDKNQKJ-DQRAZIAOSA-N |
SMILES isomérico |
CCN1C2=CC=CC=C2C3(C1=O)/C(=C(/C4=CC(=C(C=C4)C)F)\O)/C(=O)C(=O)N3CCCN(C)C |
SMILES canónico |
CCN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC(=C(C=C4)C)F)O)C(=O)C(=O)N3CCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-3-methyl-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12135799.png)

![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-phenylethyl)-5-[3-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B12135812.png)
![N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-phenylacetamide](/img/structure/B12135820.png)
![7-benzyl-6-imino-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12135821.png)
![3'-[(4-ethoxyphenyl)carbonyl]-4'-hydroxy-1-methyl-1'-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12135823.png)
![9,14-Bis(4-fluorophenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.0^{2,10}.0^{4,8}.0^{12,16}]heptadec-4(8)-ene-6,13,15-trione](/img/structure/B12135827.png)
![2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B12135832.png)
![N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B12135840.png)
![N-{2-[2-amino-3-(benzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]ethyl}-4-methylbenzamide](/img/structure/B12135852.png)
![3-chloro-N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12135856.png)
![N-(4-methoxyphenyl)-3-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12135866.png)
![2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12135870.png)
![5-(4-chlorophenyl)sulfonyl-6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12135871.png)
